molecular formula C9H5BrClNO B8789594 7-bromo-5-chloro-1H-indole-3-carbaldehyde

7-bromo-5-chloro-1H-indole-3-carbaldehyde

Cat. No. B8789594
M. Wt: 258.50 g/mol
InChI Key: BMYMQWOQYGBIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-5-chloro-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5BrClNO and its molecular weight is 258.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-5-chloro-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-5-chloro-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-bromo-5-chloro-1H-indole-3-carbaldehyde

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

7-bromo-5-chloro-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H5BrClNO/c10-8-2-6(11)1-7-5(4-13)3-12-9(7)8/h1-4,12H

InChI Key

BMYMQWOQYGBIPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C=O)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (3.11 mL, 33.4 mmol) was added dropwise to a 0° C sample of DMF (30 mL). The reaction was stirred 30 min at 0° C., then 7-bromo-5-chloro-1H-indole (7.0 g, 30.4 mmol) in DMF (5 mL)was added and the reaction was warmed to ambient temperature and stirred 20 hours. Ice water (300 mL) was added, and the resulting thick solid was filtered. The product was detected by TLC in both filtrate and cake. Cake and filtrate were combined, and sodium hydroxide (10N) was added until most solids disappeared, then the mixture was extracted with ethyl acetate (4×100 mL). The organic layers were dried with MgSO4 and evaporated to a solid that weighed 10.5 g. The residue was dissolved in 400 mL boiling ethyl acetate, the insoluble material was filtered away and the filtrate was evaporated. 7-bromo-5-chloro-1H-indole-3-carbaldehyde (6.45 g, 24.95 mmol, 82% yield) was obtained as an off-white solid. 1H-NMR (CDCl3, 400 MHz) δ 9.99 (s, 1H), 8.35 (s, 1H), 8.32 (s, 1H), 7.92 (s, 1H), 7.47 (d, J=2.0 Hz, 1H). LC/MS (HPLC method 4): tR=2.87 min, 257.91(MH)+.
Quantity
3.11 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

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